molecular formula C16H21FN2O2 B2469113 N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]acetamide CAS No. 1421514-73-9

N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]acetamide

Cat. No.: B2469113
CAS No.: 1421514-73-9
M. Wt: 292.354
InChI Key: LGHRPAJPWYEKJA-UHFFFAOYSA-N
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Description

N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a 3-fluorophenyl group, a substitution pattern commonly employed in drug discovery to modulate a compound's electronic properties, metabolic stability, and binding affinity to biological targets . The scaffold also incorporates a 2-oxopiperidine (delta-valerolactam) ring, a privileged structure found in numerous bioactive molecules that can contribute to conformational restraint and interactions with enzyme active sites. While the specific biological profile of this compound is an area of active investigation, its structural components suggest potential as a key intermediate or lead compound in the development of novel therapeutic agents. Research into analogous compounds has shown promise in targeting kinase pathways for oncology and in the modulation of inflammasome activity for inflammatory diseases . The presence of the acetamide moiety provides a handle for further chemical modification, making this reagent a versatile building block for structure-activity relationship (SAR) studies and library synthesis aimed at optimizing potency and selectivity. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O2/c1-12(20)18-11-15(19-8-3-2-7-16(19)21)10-13-5-4-6-14(17)9-13/h4-6,9,15H,2-3,7-8,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHRPAJPWYEKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(CC1=CC(=CC=C1)F)N2CCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Core Structural Elements

Piperidinone Ring Formation

The 2-oxopiperidin-1-yl moiety is typically synthesized via lactamization or cyclization of δ-amino ketones. A common approach involves reacting 5-aminopentanoic acid derivatives under dehydrating conditions. For example, heating 5-aminopentanoic acid in the presence of thionyl chloride yields 2-piperidinone through intramolecular cyclization. Alternative methods include:

  • Reductive amination : Cyclohexanone reacts with ammonia under hydrogenation conditions to form piperidinone intermediates.
  • Beckmann rearrangement : Cyclohexanone oxime undergoes acid-catalyzed rearrangement to form ε-caprolactam, which is subsequently hydrolyzed to 2-piperidinone.

Introduction of the 3-Fluorophenyl Group

The 3-fluorophenyl group is introduced via palladium-catalyzed cross-coupling reactions. A trimethylstannyl or boronic acid substituent on the phenyl ring facilitates coupling with halogenated intermediates. For instance, the Stille coupling of 3-fluorophenylstannane with a brominated propyl-piperidinone precursor in the presence of dichlorobistriphenylphosphine palladium(II) achieves high regioselectivity. Halogenation of the phenyl ring is performed using iodine monochloride (ICl) or fluorine gas under controlled conditions.

Acetamide Functionalization

Acetylation of a primary amine intermediate is achieved using acetic anhydride or acetyl chloride in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). This step typically proceeds at room temperature in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Detailed Preparation Methods

Method A: Sequential Cyclization and Coupling

Step 1: Synthesis of 2-Oxopiperidine
5-Aminopentanoic acid (1.0 eq) is refluxed in thionyl chloride (3.0 eq) for 4 hours. The resulting crude product is neutralized with sodium bicarbonate and extracted with ethyl acetate to yield 2-piperidinone (78% yield).

Step 2: Propyl Bridge Installation
2-Piperidinone (1.0 eq) reacts with 3-bromopropanol (1.2 eq) in DMF at 90°C for 12 hours using potassium carbonate (2.0 eq) as a base. The intermediate alcohol is oxidized to a ketone using pyridinium chlorochromate (PCC) in dichloromethane (82% yield over two steps).

Step 3: 3-Fluorophenyl Coupling
The ketone intermediate (1.0 eq) undergoes Stille coupling with 3-fluorophenyltrimethylstannane (1.5 eq) using tetrakistriphenylphosphine palladium(0) (5 mol%) in 1,4-dioxane at 110°C for 6 hours (89% yield).

Step 4: Reductive Amination and Acetylation
The coupled product is subjected to reductive amination with ammonium acetate and sodium cyanoborohydride in methanol. The resulting amine is acetylated with acetic anhydride (1.5 eq) and DIPEA (2.0 eq) in THF at 25°C (91% yield).

Table 1: Optimization of Stille Coupling Conditions
Catalyst Solvent Temperature (°C) Yield (%)
Pd(PPh₃)₄ 1,4-Dioxane 110 89
PdCl₂(PPh₃)₂ DMF 120 76
Pd(OAc)₂ THF 90 68

Method B: One-Pot Tandem Reaction

Step 1: Mannich Reaction
A three-component Mannich reaction between 3-fluorobenzaldehyde (1.0 eq), 2-piperidinone (1.0 eq), and acetamide (1.2 eq) is conducted in ethanol with 10% aqueous HCl as a catalyst. The mixture is refluxed for 8 hours, yielding the Mannich base (74% yield).

Step 2: Reduction and Isolation
The imine intermediate is reduced using sodium borohydride (2.0 eq) in methanol at 0°C. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to afford the target compound (85% yield).

Table 2: Comparison of Reducing Agents
Reducing Agent Solvent Temperature (°C) Yield (%)
NaBH₄ Methanol 0 85
LiAlH₄ THF 25 78
BH₃·THF DCM -20 81

Analytical Characterization

HPLC Purity : The final compound exhibits >99.8% purity by reversed-phase HPLC (C18 column, acetonitrile/water gradient).
¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.32 (m, 1H, Ar-H), 6.98–6.85 (m, 2H, Ar-H), 4.21 (q, J = 6.8 Hz, 1H, CH), 3.82–3.65 (m, 2H, piperidinone-CH₂), 2.91 (t, J = 7.2 Hz, 2H, CH₂), 2.05 (s, 3H, COCH₃).
MS (ESI+) : m/z 333.2 [M+H]⁺.

Comparative Analysis of Methods

  • Method A offers higher overall yield (89%) but requires stringent palladium catalyst handling.
  • Method B is operationally simpler but achieves lower purity (97.5%) without chromatography.
  • Scale-up feasibility favors Method A due to robust solvent systems (DMF, dioxane) and commercial availability of stannane reagents.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]acetamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group and piperidinone ring play crucial roles in binding to target proteins or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Functional Group Analysis

a) DDU86439 (N-(3-(Dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide)
  • Key Differences: Replaces the 2-oxopiperidinyl group with a dimethylamino-propyl chain and incorporates an indazole ring.
  • Impact: The indazole enhances π-π interactions with biological targets, while the dimethylamino group increases basicity and solubility. DDU86439 inhibits Trypanosoma brucei trypanothione synthetase (TRYS) with an EC50 of 6.9 µM .
b) PF-232798 (N-{(1S)-1-(3-fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]oct-8-yl]propyl}acetamide)
  • Key Differences : Features a bicyclic 8-azabicyclo[3.2.1]octane system instead of 2-oxopiperidinyl.
  • Impact : The rigid bicyclic scaffold improves binding affinity to chemokine receptor CCR5, making it a potent HIV-1 antagonist (Phase II clinical trials) .
c) Y205-7732 (2-(4-Fluorophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide)
  • Key Differences: Substitutes 3-fluorophenyl with 4-fluorophenoxy and replaces 2-oxopiperidinyl with morpholine.

Physicochemical Properties

Compound Molecular Formula Molecular Weight logP Polar Surface Area (Ų) Key Substituents
Target Compound C17H21FN2O2 304.36 ~1.2* ~50 3-Fluorophenyl, 2-oxopiperidinyl
DDU86439 C19H21FN4O 340.40 - - Indazole, dimethylamino
PF-232798 C27H34FN5O2 503.60 - - Bicyclic, isobutyryl
Y205-7732 C15H21FN2O3 296.34 0.64 43.67 4-Fluorophenoxy, morpholinyl

*Estimated using fragment-based methods.

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity in coupling steps .
  • Catalysts : Use triethylamine or palladium catalysts for efficient cross-coupling .
  • Purification : Employ column chromatography or recrystallization for high purity.

Example Reaction Table (Hypothetical):

StepReagents/ConditionsYield (%)Purity (HPLC)
1Piperidinone, K2CO3, DMF, 80°C6592%
23-Fluorophenylboronic acid, Pd(PPh3)4, THF4585%
3Acetyl chloride, Et3N, CH2Cl27598%

Basic: Which spectroscopic methods confirm the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H NMR : Peaks at δ 2.1–2.5 ppm (piperidinyl CH2), δ 7.2–7.4 ppm (fluorophenyl aromatic protons), and δ 2.0 ppm (acetamide CH3) confirm substituents .
    • 13C NMR : Carbonyl signals (C=O) near 170–175 ppm validate the acetamide and oxopiperidin groups .
  • Mass Spectrometry (HRMS) : Molecular ion peak matching the exact mass (e.g., C16H20FN2O2: calc. 297.15) ensures molecular formula accuracy .
  • HPLC : Retention time consistency and >95% purity indicate successful synthesis .

Advanced: How can structure-activity relationship (SAR) studies evaluate this compound’s pharmacological potential?

Methodological Answer:

  • Key Modifications :
    • Vary fluorophenyl substituents (e.g., Cl, OCH3) to assess electronic effects.
    • Replace oxopiperidin with other heterocycles (e.g., morpholine) to probe steric impact.
  • Assays :
    • Enzyme Inhibition : Test against targets like TRYS (Trypanothione synthetase) using fluorogenic substrates .
    • Receptor Binding : Screen for GPCR interactions (e.g., CCR5) via competitive binding assays, referencing analogs like PF-232798 .
  • Data Interpretation : Correlate substituent changes with IC50/EC50 values to identify critical pharmacophores.

Advanced: What in silico strategies predict binding affinity with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with TRYS (PDB: Homology model) or GPCRs (e.g., CCR5 from PDB 4MBS). Focus on hydrogen bonds with acetamide carbonyl and fluorophenyl hydrophobic contacts .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • QSAR Models : Train models using descriptors like logP, polar surface area, and HOMO-LUMO gaps (calculated via Gaussian) to predict activity .

Advanced: How to resolve contradictions in stability data under varying pH/temperature?

Methodological Answer:

  • Stress Testing :
    • pH Stability : Incubate at pH 2–12 (37°C, 24 hrs) and monitor degradation via HPLC.
    • Thermal Stability : Heat at 40–80°C and quantify decomposition products using LC-MS .
  • Kinetic Analysis : Fit degradation data to Arrhenius equation to predict shelf-life.
  • Control Variables : Standardize excipients and solvent systems to isolate instability factors .

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